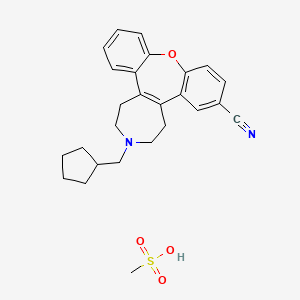

Savoxepin mesylate

説明

特性

CAS番号 |

79262-47-8 |

|---|---|

分子式 |

C26H30N2O4S |

分子量 |

466.6 g/mol |

IUPAC名 |

18-(cyclopentylmethyl)-8-oxa-18-azatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2(7),3,5,9,11,13-heptaene-4-carbonitrile;methanesulfonic acid |

InChI |

InChI=1S/C25H26N2O.CH4O3S/c26-16-19-9-10-25-23(15-19)21-12-14-27(17-18-5-1-2-6-18)13-11-20(21)22-7-3-4-8-24(22)28-25;1-5(2,3)4/h3-4,7-10,15,18H,1-2,5-6,11-14,17H2;1H3,(H,2,3,4) |

InChIキー |

PDYLRPIUJQGVNY-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)O.C1CCC(C1)CN2CCC3=C(CC2)C4=C(C=CC(=C4)C#N)OC5=CC=CC=C35 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Savoxepin mesylate; CGP 19486A; CGP-19486A; Savoxepin mesilate. |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Doxepin

Disclaimer: Initial searches for "Savoxepin mesylate" did not yield any substantive information regarding its mechanism of action. Given the phonetic similarity, this guide will focus on the well-researched tricyclic antidepressant, Doxepin , assuming a possible typographical error in the original query.

This technical guide provides a comprehensive overview of the mechanism of action of Doxepin, intended for researchers, scientists, and drug development professionals. It delves into its molecular targets, receptor binding affinities, and the experimental methodologies used to elucidate its pharmacological profile.

Overview of Doxepin's Mechanism of Action

Doxepin is a tricyclic antidepressant (TCA) with a complex pharmacological profile.[1] Its therapeutic effects are primarily attributed to its potent interaction with a variety of neurotransmitter receptors and transporters in the central nervous system.[1][2] At higher doses (typically 75-300mg/day), used for treating depression and anxiety, Doxepin functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[3][4] It blocks the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.

At lower doses (typically 3-6mg/day), Doxepin acts as a potent and selective histamine H1 receptor antagonist. This action is responsible for its sedative and hypnotic effects, making it effective for the treatment of insomnia. Additionally, Doxepin exhibits antagonistic activity at muscarinic, alpha-1 adrenergic, and other serotonin receptors, which contributes to its side effect profile.

Quantitative Data: Receptor Binding Profile of Doxepin

The following table summarizes the in vitro binding affinities (Ki) of Doxepin for various receptors and transporters. A lower Ki value indicates a higher binding affinity.

| Target | Ki (nM) | Species | Reference |

| Histamine H1 Receptor | 0.24 | Human | |

| 0.020 (high-affinity site) | Rat | ||

| 3.6 (low-affinity site) | Rat | ||

| Serotonin Transporter (SERT) | 68 | Human | |

| 68-95 | Human | ||

| Norepinephrine Transporter (NET) | 29.5 | Human | |

| α1-Adrenergic Receptor | 24 | Human | |

| Muscarinic Acetylcholine Receptor | 83 | Human | |

| Serotonin 5-HT2A Receptor | - | - | - |

| Serotonin 5-HT2C Receptor | - | - | - |

Data not available in the search results is denoted by "-".

Experimental Protocols

The binding affinities and functional activity of Doxepin are determined through various in vitro and in vivo experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the affinity of a drug for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of Doxepin for its target receptors.

-

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive isotope attached) and varying concentrations of the unlabeled drug being tested (Doxepin).

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by vacuum filtration through a glass fiber filter.

-

Detection: The radioactivity of the filter-bound ligand-receptor complexes is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Neurotransmitter Reuptake Assays

These assays measure the ability of a drug to inhibit the reuptake of neurotransmitters into presynaptic neurons.

-

Objective: To determine the potency of Doxepin in inhibiting the serotonin and norepinephrine transporters.

-

General Protocol (using rat brain synaptosomes):

-

Synaptosome Preparation: Synaptosomes (isolated presynaptic nerve terminals) are prepared from specific brain regions (e.g., cortex for norepinephrine, brainstem for serotonin) of rats.

-

Incubation: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]serotonin or [3H]norepinephrine) and varying concentrations of Doxepin.

-

Uptake Termination: The uptake process is stopped by rapid filtration and washing with ice-cold buffer.

-

Detection: The amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Doxepin that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

-

Visualizations

Doxepin's Primary Signaling Pathways

Caption: Doxepin's dose-dependent mechanism of action.

Experimental Workflow for Radioligand Binding Assay

Caption: A simplified workflow of a radioligand binding assay.

Conclusion

Doxepin's multifaceted mechanism of action, characterized by its dose-dependent effects on neurotransmitter reuptake and receptor antagonism, underpins its therapeutic utility in a range of clinical conditions from depression to insomnia. Its high affinity for the histamine H1 receptor at low doses distinguishes it from many other TCAs and provides a clear rationale for its use as a hypnotic agent. A thorough understanding of its receptor binding profile and the experimental methods used to determine it is crucial for the continued development and optimization of drugs targeting these complex neurological pathways.

References

Savoxepine Mesylate: A Neuroscience Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Savoxepine is a tetracyclic dibenzoxazepine derivative that was investigated for its antipsychotic properties. Characterized as a potent dopamine D2 receptor antagonist, early research in the late 1980s and early 1990s suggested it might possess an "atypical" neuroleptic profile due to its preferential binding to dopamine D2 receptors in the hippocampus compared to the striatum in preclinical models. This document provides a comprehensive technical overview of the available neuroscience literature on savoxepine mesylate, focusing on its pharmacological profile, preclinical and clinical findings, and its proposed mechanism of action.

Data Presentation

Receptor Binding Profile

Table 1: Savoxepine Receptor Affinity Profile (Qualitative)

| Receptor | Affinity | Notes |

| Dopamine D2 | High | Potent antagonism is a primary mechanism of action. Preferential binding in hippocampal regions over striatal regions was observed in rats. |

| Other Receptors | Not extensively reported | Detailed quantitative data (Ki values) for serotonin, norepinephrine, acetylcholine, and histamine receptors are not available in the reviewed literature. |

Dopamine D2 Receptor Occupancy in Humans (PET Study)

A positron emission tomography (PET) study using [11C]-raclopride was conducted in human volunteers to determine the extent and duration of striatal D2 receptor occupancy by savoxepine.[1]

Table 2: Striatal Dopamine D2 Receptor Occupancy of Savoxepine in Humans

| Dose | Time Post-Administration | Receptor Occupancy in Putamen and Caudate Nucleus |

| 0.1 mg - 0.5 mg | 3 - 7 hours | 20% - 70% |

| 0.1 mg - 0.5 mg | 20 - 29 hours (peak) | 40% - 75% |

| 0.25 mg | 24 - 36 hours (peak) | 50% - 60% |

| 0.25 mg | 6 days | Disappeared |

Data from these studies suggest that repeated dosing could lead to cumulative D2 receptor blockade, potentially contributing to the observed extrapyramidal side effects.[1]

Clinical Efficacy in Schizophrenia

An open pilot study evaluated the efficacy of savoxepine in patients with acute schizophrenic psychoses or paranoid syndromes.

Table 3: Clinical Efficacy of Savoxepine in an Open Pilot Study

| Parameter | Result |

| Number of Patients | 18 |

| Dosage Range | 0.50 to 10 mg per day (individually adapted) |

| Efficacy | Good antipsychotic efficacy in 10 out of 16 patients |

Despite the demonstrated efficacy, the study also noted the emergence of mild to moderate extrapyramidal side effects, particularly of the parkinsonian type, which was contrary to the initial hypothesis of an atypical profile.[2] Another open clinical trial with 12 inpatients with paranoid schizophrenia also showed a moderate improvement in positive symptoms, but with typical extrapyramidal symptoms in the majority of patients.[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical evaluation of savoxepine are not fully described in the available literature. However, the general methodologies employed in relevant animal models for antipsychotic drug testing are well-established.

Conditioned Avoidance Response (CAR)

This model is used to predict the antipsychotic efficacy of a compound. While specific protocols for savoxepine are not detailed, a general methodology is as follows:

-

Subjects: Typically, rats are used.

-

Apparatus: A shuttle box with two compartments separated by a door or barrier. The floor is equipped to deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), the electric shock.

-

Procedure:

-

Acquisition: Rats are trained to avoid the shock by moving to the other compartment upon presentation of the CS.

-

Drug Testing: After stable avoidance behavior is established, animals are treated with the test compound (savoxepine) at various doses.

-

Measurement: The number of successful avoidance responses (moving to the other compartment during the CS) and escape responses (moving after the onset of the US) are recorded. A selective suppression of avoidance responding without impairing the escape response is indicative of antipsychotic-like activity. Suppression of CAR is associated with approximately 70-75% dopamine D2 receptor occupancy.

-

Catalepsy Test

This model is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), particularly parkinsonism.

-

Subjects: Rats or mice are commonly used.

-

Procedure:

-

The animal is placed in an unusual posture, for example, with its forepaws resting on an elevated bar.

-

The time it takes for the animal to correct its posture is measured.

-

A prolonged maintenance of the imposed posture is defined as catalepsy and is indicative of EPS liability. The induction of catalepsy is generally associated with a dopamine D2 receptor occupancy of over 80%.

-

Mandatory Visualization

Proposed Signaling Pathway of Savoxepine at the Dopamine D2 Receptor

The primary mechanism of action of savoxepine is the antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that couples to Gi/o proteins. The following diagram illustrates the canonical signaling pathway inhibited by D2 receptor antagonists like savoxepine. The specific downstream effects of savoxepine have not been fully elucidated.

Caption: Canonical Dopamine D2 Receptor Signaling Pathway Antagonized by Savoxepine.

Experimental Workflow for Preclinical Evaluation of Antipsychotics

The following diagram outlines a typical workflow for the preclinical assessment of a potential antipsychotic compound like savoxepine.

Caption: Preclinical Evaluation Workflow for a Novel Antipsychotic Agent.

Conclusion

Savoxepine is a potent dopamine D2 receptor antagonist that demonstrated antipsychotic efficacy in early clinical trials. The initial hypothesis of an atypical profile with a low propensity for extrapyramidal side effects, based on its preferential hippocampal D2 receptor binding in rats, was not supported by clinical findings, where typical EPS were observed. The available literature provides a good qualitative understanding of its primary mechanism of action but lacks detailed quantitative data on its broader receptor binding profile and specific downstream signaling effects. Further research would be necessary to fully characterize its neuropharmacological profile and understand the discrepancy between preclinical predictions and clinical outcomes. This review highlights the importance of comprehensive preclinical evaluation and the complexities of translating findings from animal models to human clinical practice.

References

- 1. Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Savoxepine: invalidation of an "atypical" neuroleptic response pattern predicted by animal models in an open clinical trial with schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Savoxepin Mesylate: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Savoxepin, a tetracyclic cyano-dibenzoxepino-azepine derivative, is a potent antidopaminergic agent.[1] This technical guide provides a comprehensive overview of the available information on Savoxepin mesylate, including its chemical identity, and delves into the broader pharmacological context of its mechanism of action as a dopamine D2 receptor antagonist. Due to the limited publicly available data specific to Savoxepin, this guide supplements known information with established principles and experimental protocols relevant to its drug class.

Chemical Identity and Molecular Structure

This compound is identified by the following chemical and structural information.

| Identifier | Value |

| CAS Number | 79262-47-8[1][2][3][4] |

| Molecular Formula | C₂₆H₃₀N₂O₄S |

| Molecular Weight | 466.59 g/mol |

| IUPAC Name | 18-(cyclopentylmethyl)-8-oxa-18-azatetracyclo[13.5.0.0²,⁷.0⁹,¹⁴]icosa-1(15),2(7),3,5,9,11,13-heptaene-4-carbonitrile;methanesulfonic acid |

| Synonyms | CGP-19486A, Savoxepin mesilate |

Molecular Structure:

References

The Rise and Fall of Savoxepine: A Technical Analysis of a Promising Antipsychotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Savoxepine, a tetracyclic compound belonging to the dibenzoxazepine class of molecules, emerged in the late 1980s as a promising novel antipsychotic agent. Preclinical studies painted a picture of a potent neuroleptic with a desirable "atypical" profile, suggesting the potential for effective treatment of psychosis with a reduced risk of extrapyramidal side effects (EPS). This whitepaper provides an in-depth technical guide to the historical development of Savoxepine, from its initial promising preclinical pharmacology to the clinical trial results that ultimately led to the reassessment of its therapeutic potential. We will delve into the available quantitative data, experimental methodologies, and the key signaling pathways implicated in its mechanism of action.

Preclinical Development: The "Atypical" Hypothesis

The initial enthusiasm for Savoxepine was rooted in its preclinical pharmacological profile. It was identified as a potent antidopaminergic agent with a noteworthy characteristic: a preferential binding affinity for dopamine D2 receptors in the hippocampus compared to the striatum in rat brains[1][2]. This regional selectivity formed the basis of the "atypical" hypothesis. It was postulated that by targeting the limbic system (hippocampus) more than the motor-associated striatum, Savoxepine could achieve antipsychotic efficacy without inducing the debilitating motor side effects commonly associated with typical neuroleptics.

Receptor Binding Profile

| Receptor Target | Binding Affinity/Activity | Species/Tissue | Key Findings | Reference |

| Dopamine D2 | Potent Antagonist | Rat Brain | Preferential binding in the hippocampus vs. striatum | [1][2] |

Experimental Protocol: Dopamine D2 Receptor Binding Assay (General Methodology)

A standard experimental approach to determine the binding affinity of a compound like Savoxepine for the dopamine D2 receptor would involve a competitive radioligand binding assay. A typical protocol would include:

-

Tissue Preparation: Homogenization of rat striatal and hippocampal tissues to prepare cell membranes containing dopamine D2 receptors.

-

Radioligand: Use of a radiolabeled D2 antagonist, such as [3H]-spiperone or [3H]-raclopride, at a concentration near its dissociation constant (Kd).

-

Competitive Binding: Incubation of the membrane preparations with the radioligand in the presence of varying concentrations of unlabeled Savoxepine.

-

Separation and Scintillation Counting: Separation of bound from free radioligand via rapid filtration, followed by quantification of the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Calculation of the IC50 value (the concentration of Savoxepine that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Clinical Development: A Contradiction to the Preclinical Promise

The promising preclinical profile of Savoxepine prompted its investigation in human clinical trials for the treatment of schizophrenia. However, the results from these studies presented a more complex and ultimately challenging picture, largely contradicting the initial "atypical" hypothesis.

Clinical Efficacy

An open pilot study involving 18 patients with acute schizophrenic psychoses or paranoid syndromes demonstrated that Savoxepine, administered in a dose range of 0.50 to 10 mg per day, showed good antipsychotic efficacy in 10 out of 16 evaluable patients[2]. Another open clinical trial with 12 inpatients diagnosed with paranoid schizophrenia or schizophreniform disorder, using doses from 0.5 mg to 20 mg per day, also reported a moderate improvement in positive schizophrenic symptoms, as measured by the Brief Psychiatric Rating Scale (BPRS).

| Clinical Trial | Number of Patients | Diagnosis | Dosage Range | Efficacy Outcome | Reference |

| Open Pilot Study | 18 (16 evaluable) | Acute Schizophrenic Psychoses or Paranoid Syndromes | 0.50 - 10 mg/day | Good antipsychotic efficacy in 10/16 patients | |

| Open Clinical Trial | 12 | Paranoid Schizophrenia or Schizophreniform Disorder | 0.5 - 20 mg/day | Moderate improvement in positive symptoms (BPRS) |

The Emergence of Extrapyramidal Symptoms (EPS)

Contrary to the expectations based on preclinical data, both the pilot study and the open clinical trial reported the emergence of mild to moderate extrapyramidal side effects, particularly of the parkinsonian type. The open clinical trial noted that a majority of patients experienced typical untoward extrapyramidal symptoms across a broad dose range. This finding was a significant blow to the "atypical" profile of Savoxepine and questioned the predictive validity of the animal models used to forecast its clinical effects.

Experimental Protocol: Assessment of Extrapyramidal Symptoms (General Methodology)

The assessment of drug-induced EPS in these clinical trials would have likely involved a standardized rating scale such as the Simpson-Angus Scale (SAS). The general procedure for this assessment is as follows:

-

Clinical Observation: A trained clinician observes the patient for signs of parkinsonism, including gait, arm dropping, shoulder shaking, elbow rigidity, wrist rigidity, leg pendulousness, head dropping, glabellar tap reflex, tremor, and salivation.

-

Rating: Each of the 10 items is rated on a 5-point scale (0 to 4), with higher scores indicating greater severity.

-

Scoring: The total score is calculated by summing the scores for each item. A score above a certain threshold (e.g., > 3) is generally considered indicative of drug-induced parkinsonism.

Dopamine D2 Receptor Occupancy in Humans

To investigate the discrepancy between the preclinical hypothesis and the clinical findings, a positron emission tomography (PET) study was conducted in human volunteers using [11C]-raclopride to measure the extent and duration of striatal dopamine D2 receptor occupancy by Savoxepine.

The study found that after doses of 0.1 mg to 0.5 mg, D2 receptor occupancy in the putamen and caudate nucleus ranged from 20% to 70% at 3-7 hours post-administration, reaching 40% to 75% at its peak (20-29 hours). After a single 0.25 mg dose, striatal D2 receptor occupancy peaked at 50-60% between 24 and 36 hours and was no longer detectable after 6 days. These findings suggested that repeated daily dosing could lead to cumulative D2 receptor blockade, likely contributing to the observed extrapyramidal side effects.

| Dose | Brain Region | Occupancy (%) | Time Post-Administration | Reference |

| 0.1 - 0.5 mg | Putamen and Caudate Nucleus | 20 - 70 | 3 - 7 hours | |

| 0.1 - 0.5 mg | Putamen and Caudate Nucleus | 40 - 75 | 20 - 29 hours (peak) | |

| 0.25 mg | Striatum | 50 - 60 | 24 - 36 hours (peak) |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of Savoxepine, like other antipsychotics, is believed to be its antagonism of dopamine D2 receptors. The diagram below illustrates the hypothesized signaling pathway.

Experimental Workflow

The development and evaluation of Savoxepine followed a classical drug discovery and development workflow, as depicted in the following diagram.

Synthesis and Structure-Activity Relationship (SAR)

Savoxepine is a dibenzoxazepine derivative. While the specific synthetic route and detailed SAR studies for Savoxepine are not extensively published, the general synthesis of such tricyclic and tetracyclic antipsychotics often involves multi-step processes to construct the core ring system and introduce the necessary side chains for receptor interaction. The structure-activity relationship for this class of compounds generally indicates that modifications to the side chain and substitutions on the aromatic rings can significantly impact receptor affinity and selectivity, and consequently, the therapeutic and side-effect profile.

Conclusion

The story of Savoxepine serves as a compelling case study in antipsychotic drug development. While it began with a strong preclinical rationale for being an "atypical" antipsychotic with a potentially superior side-effect profile, clinical investigations revealed a more conventional neuroleptic character with the emergence of extrapyramidal symptoms. The discrepancy between the preclinical animal models and human clinical outcomes underscores the complexities of translating pharmacological findings from the laboratory to the clinic. The development of Savoxepine highlights the critical importance of human receptor occupancy studies, such as PET, in understanding the in vivo pharmacology of novel CNS agents and in providing a mechanistic basis for observed clinical effects. Although Savoxepine itself did not fulfill its initial promise, the research surrounding its development contributed to the broader understanding of the relationship between regional dopamine receptor blockade and the clinical profile of antipsychotic drugs.

References

- 1. Savoxepine: invalidation of an "atypical" neuroleptic response pattern predicted by animal models in an open clinical trial with schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and tolerability of a new antipsychotic compound (savoxepine): results of a pilot-study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Savoxepin Mesylate

Disclaimer: Publicly available experimental data and established protocols specifically for Savoxepin mesylate are limited. The following application notes and protocols are representative examples based on the expected pharmacological class of this compound as a tricyclic compound, likely sharing mechanisms with other tricyclic antidepressants (TCAs). The provided data are hypothetical and for illustrative purposes only. Researchers should validate these methodologies for their specific experimental setup.

Introduction

Savoxepin is a tricyclic compound, and its mesylate salt is intended for research in neuroscience and pharmacology.[1] Based on its structural similarity to other TCAs like Doxepin, Savoxepin is presumed to act as a modulator of various neurotransmitter systems. TCAs typically exhibit a complex pharmacology, including inhibition of serotonin and norepinephrine reuptake, as well as antagonistic activity at various G-protein coupled receptors (GPCRs) such as histamine, muscarinic, and adrenergic receptors.[2][3] These notes provide an overview of standard experimental protocols that can be employed to characterize the pharmacological profile of this compound.

Pharmacological Profile of Tricyclic Compounds

The following tables present hypothetical quantitative data for this compound, illustrating how its binding affinities and functional activities might be characterized and compared to a known TCA like Doxepin.

Table 1: Receptor Binding Affinity (Ki, nM)

This table summarizes the inhibitory constants (Ki) of this compound at various CNS receptors, which is crucial for understanding its potential therapeutic effects and side-effect profile.

| Target Receptor | This compound (Ki, nM) | Doxepin (Reference) (Ki, nM) |

| Serotonin Transporter (SERT) | 25 | 5.8 |

| Norepinephrine Transporter (NET) | 45 | 16 |

| Histamine H1 Receptor | 0.5 | 0.25 |

| Muscarinic M1 Receptor | 80 | 29 |

| Alpha-1 Adrenergic Receptor | 60 | 18 |

Table 2: In Vitro Functional Activity (IC50, nM)

This table outlines the half-maximal inhibitory concentration (IC50) of this compound in functional assays, indicating its potency in inhibiting neurotransmitter reuptake.

| Assay | This compound (IC50, nM) | Doxepin (Reference) (IC50, nM) |

| Serotonin Reuptake Inhibition | 40 | 8.5 |

| Norepinephrine Reuptake Inhibition | 75 | 22 |

Table 3: In Vivo Behavioral Effects (Rodent Models)

This table presents hypothetical data from common behavioral assays used to assess antidepressant and anxiolytic-like effects in rodents.

| Behavioral Test | Species | Dose (mg/kg, i.p.) | Outcome |

| Forced Swim Test | Rat | 10 | 40% decrease in immobility time |

| Elevated Plus Maze | Mouse | 5 | 30% increase in time spent in open arms |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific laboratory conditions.

Protocol 1: GPCR Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound for various G-protein coupled receptors.

Objective: To determine the inhibitory constant (Ki) of this compound at target receptors (e.g., Histamine H1, Muscarinic M1, Alpha-1 Adrenergic).

Materials:

-

This compound

-

Membrane preparations from cells expressing the target receptor

-

Radioligand specific for the target receptor (e.g., [³H]-Pyrilamine for H1)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the IC50 value from the competition binding curve and then determine the Ki value using the Cheng-Prusoff equation.

Protocol 2: Neurotransmitter Reuptake Inhibition Assay

This protocol measures the ability of this compound to inhibit the reuptake of serotonin and norepinephrine into synaptosomes or cultured cells.[4][5]

Objective: To determine the IC50 of this compound for the serotonin and norepinephrine transporters.

Materials:

-

This compound

-

Rat brain synaptosomes or cell lines expressing SERT or NET (e.g., HEK293-hSERT/hNET)

-

[³H]-Serotonin or [³H]-Norepinephrine

-

Krebs-Ringer-HEPES buffer

-

Scintillation counter

Procedure:

-

Prepare synaptosomes from rat brain tissue or culture cells expressing the target transporter.

-

Pre-incubate the synaptosomes or cells with various concentrations of this compound or vehicle for 15-20 minutes at 37°C.

-

Initiate the uptake by adding [³H]-Serotonin or [³H]-Norepinephrine at a concentration below its Km.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Terminate the uptake by rapid filtration over glass fiber filters and wash with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value by analyzing the concentration-response curve.

Protocol 3: Rodent Forced Swim Test (FST)

The FST is a common behavioral assay to screen for antidepressant-like activity.

Objective: To assess the antidepressant-like effect of this compound in rats or mice.

Materials:

-

This compound

-

Male Wistar rats or C57BL/6 mice

-

Cylindrical swim tank (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Video recording system

Procedure:

-

Habituation (Day 1): Place each animal in the swim tank for a 15-minute pre-swim session.

-

Remove the animals, dry them, and return them to their home cages.

-

Testing (Day 2): Administer this compound or vehicle (e.g., intraperitoneally) 30-60 minutes before the test.

-

Place the animals back into the swim tank for a 5-minute test session.

-

Record the session for later analysis.

-

Score the duration of immobility (floating with minimal movements to keep the head above water).

-

A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Protocol 4: Rodent Elevated Plus Maze (EPM)

The EPM is used to evaluate anxiolytic-like behavior in rodents.

Objective: To assess the anxiolytic-like effect of this compound in mice or rats.

Materials:

-

This compound

-

Male BALB/c mice or Sprague-Dawley rats

-

Elevated plus-shaped maze with two open and two enclosed arms, elevated 50 cm from the floor.

-

Video tracking software

Procedure:

-

Administer this compound or vehicle 30-60 minutes prior to testing.

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the session using a video camera positioned above the maze.

-

Analyze the time spent in the open arms and the number of entries into the open arms.

-

An increase in the time spent and/or entries into the open arms suggests an anxiolytic-like effect.

Signaling Pathways and Workflows

The following diagrams illustrate the presumed signaling pathways affected by tricyclic compounds and a general workflow for their preclinical evaluation.

Caption: Presumed mechanism of action of this compound.

Caption: Preclinical evaluation workflow for this compound.

References

- 1. This compound | C26H30N2O4S | CID 71587288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Elevated plus maze - Wikipedia [en.wikipedia.org]

- 3. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

In vitro applications of Savoxepin mesylate in cell culture

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Savoxepin is a tetracyclic compound that has been investigated for its antipsychotic properties.[1][2] Its primary mechanism of action is the antagonism of the dopamine D2 receptor.[3][4] Preclinical studies in animal models indicated that savoxepine exhibits preferential binding to dopamine D2 receptors in the hippocampus compared to the striatum.[1] This suggested a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects. However, clinical trials in patients with schizophrenia did demonstrate the occurrence of such side effects. A positron emission tomography (PET) study in human volunteers confirmed that savoxepine occupies striatal dopamine D2 receptors, with doses ranging from 0.1 mg to 0.5 mg resulting in 20% to 75% receptor occupancy in the putamen and caudate nucleus.

Given its defined mechanism as a D2 receptor antagonist, the in vitro applications of Savoxepin mesylate in cell culture would primarily focus on characterizing its interaction with the D2 receptor and elucidating its effects on cellular pathways modulated by dopamine signaling.

Potential In Vitro Applications:

-

Receptor Binding Assays: To determine the affinity (Ki) and selectivity of this compound for the dopamine D2 receptor, as well as its binding characteristics at other dopamine receptor subtypes (D1, D3, D4, D5) and other neurotransmitter receptors.

-

Functional Assays: To characterize the functional consequences of D2 receptor binding, such as the inhibition of G-protein activation, modulation of second messenger systems (e.g., cyclic AMP), and regulation of downstream signaling cascades.

-

Cell Viability and Cytotoxicity Assays: To assess the potential cytotoxic effects of this compound on various cell types, including neuronal and non-neuronal cell lines. This is crucial for determining the therapeutic window of the compound.

-

Neuronal Cell-Based Assays: To investigate the effects of this compound on neuronal processes such as neurite outgrowth, synaptogenesis, and neuronal network activity in relevant cell culture models.

-

Signaling Pathway Analysis: To dissect the specific intracellular signaling pathways modulated by this compound downstream of D2 receptor antagonism, for instance, by examining the phosphorylation status of key signaling proteins.

Data Presentation

Due to the limited publicly available in vitro research data specifically for this compound, a quantitative data summary table cannot be provided at this time. Researchers would need to generate this data empirically through the experimental protocols outlined below.

Experimental Protocols

The following are detailed, representative protocols for key experiments that would be essential for the in vitro characterization of this compound.

Protocol 1: Dopamine D2 Receptor Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

-

Cell line stably expressing the human dopamine D2 receptor (e.g., HEK293-D2R, CHO-D2R)

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2 receptor antagonist)

-

Non-specific binding control: Haloperidol or another high-affinity D2 antagonist (10 µM)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well microplates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Multi-channel pipettes

-

Cell harvester and filter mats (GF/B or GF/C)

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture the D2 receptor-expressing cells to ~80-90% confluency.

-

Harvest the cells and centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the pellet in ice-cold assay buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of the membrane preparation.

-

Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM Haloperidol), 50 µL of radioligand, and 100 µL of the membrane preparation.

-

Competitive Binding (this compound): Add 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filter discs into scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT assay to assess the effect of this compound on the viability of a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-channel pipettes

-

Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan Crystals:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization buffer (e.g., DMSO) to each well.

-

Pipette up and down to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control (which is set to 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Dopamine D2 Receptor Signaling Pathway Antagonized by Savoxepin.

References

- 1. Efficacy and tolerability of a new antipsychotic compound (savoxepine): results of a pilot-study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Savoxepine: invalidation of an "atypical" neuroleptic response pattern predicted by animal models in an open clinical trial with schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Savoxepine: striatal dopamine-D2 receptor occupancy in human volunteers measured using positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

In Vivo Administration of Savoxepin Mesylate in Animal Models: Application Notes and Protocols

Disclaimer: As of late 2025, publicly available scientific literature does not contain specific in vivo administration and dosage data for Savoxepin mesylate in animal models. Savoxepin is identified as a tetracyclic compound with potent antidopaminergic activity, specifically as a dopamine D2 receptor antagonist.[1] This mechanism of action is distinct from structurally similar but pharmacologically different compounds like doxepin, a tricyclic antidepressant that primarily acts as a serotonin-norepinephrine reuptake inhibitor.[2][3] Therefore, data from doxepin studies should not be directly extrapolated to Savoxepin.

The following application notes and protocols are provided as a generalized guide for the in vivo administration of a novel dopamine D2 receptor antagonist in rodent models, based on common practices in preclinical antipsychotic drug discovery. These are intended to serve as a foundational framework for researchers, which should be adapted and optimized for the specific characteristics of this compound upon availability of further data.

General Considerations for In Vivo Studies of a Novel Dopamine D2 Receptor Antagonist

Prior to in vivo administration, it is crucial to establish the physicochemical properties of this compound, including its solubility and stability in various vehicles. Preliminary pharmacokinetic (PK) and maximum tolerated dose (MTD) studies are essential to determine the appropriate dose range and administration frequency.

Animal Models: Rodent models are frequently utilized for the initial in vivo screening of antipsychotic agents.[4][5] Commonly used models to assess the efficacy of dopamine D2 receptor antagonists include:

-

Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to attenuate the hyperlocomotor effects of dopamine-releasing agents like amphetamine, which is indicative of D2 receptor blockade.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, which is deficient in schizophrenia. Antipsychotics can restore these deficits.

-

Conditioned Avoidance Response (CAR): This model evaluates the ability of a drug to interfere with a learned avoidance behavior, a characteristic of clinically effective antipsychotics.

Generalized In Vivo Administration Protocols

The choice of administration route depends on the experimental design, the required onset and duration of action, and the formulation of the test compound.

Table 1: Generalized Administration Routes for a Novel Dopamine D2 Receptor Antagonist in Rodent Models

| Administration Route | Vehicle Examples | Typical Volume (Rats) | Typical Volume (Mice) | Notes |

| Intraperitoneal (i.p.) | Saline, 5% DMSO in saline, 10% Tween 80 in saline | 1-5 mL/kg | 10 mL/kg | Common route for initial screening due to relative ease and rapid absorption. |

| Subcutaneous (s.c.) | Saline, Sesame oil | 1-2 mL/kg | 5-10 mL/kg | Provides slower absorption and a more sustained release compared to i.p. injection. |

| Oral (p.o.) | Water, 0.5% Methylcellulose | 5-10 mL/kg | 10 mL/kg | Administration via gavage. Relevant for compounds intended for oral administration in humans. |

| Intravenous (i.v.) | Saline | 1-2 mL/kg | 5 mL/kg | Used for precise control of plasma concentrations, typically in pharmacokinetic studies. |

Table 2: Illustrative Single-Dose Ranges for Dopamine D2 Receptor Antagonists in Rat Models

This table provides examples of dose ranges for established antipsychotics to inform initial dose-finding studies for a novel compound. The optimal dose for this compound would need to be determined empirically.

| Compound | Class | Animal Model | Effective Dose Range (mg/kg) | Administration Route | Reference |

| Haloperidol | Typical Antipsychotic | Dopamine D2 Receptor Occupancy | 0.04 - 0.08 | s.c. | |

| Clozapine | Atypical Antipsychotic | Dopamine D2 Receptor Occupancy | 5 - 15 | s.c. | |

| Olanzapine | Atypical Antipsychotic | Dopamine D2 Receptor Occupancy | 1 - 2 | s.c. | |

| Risperidone | Atypical Antipsychotic | Dopamine D2 Receptor Occupancy | 0.5 - 1 | s.c. | |

| Quetiapine | Atypical Antipsychotic | Dopamine D2 Receptor Occupancy | 10 - 25 | s.c. | |

| Sulpiride | D2 Antagonist | Cocaine-Induced Place Preference | 1 - 100 | i.p. | |

| Eticlopride | D2 Antagonist | Cocaine-Induced Place Preference | 0.1 - 0.5 | i.p. |

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Efficacy Testing

The following diagram illustrates a general workflow for assessing the in vivo efficacy of a novel dopamine D2 receptor antagonist.

Dopamine D2 Receptor Signaling Pathway

This compound acts as an antagonist at the dopamine D2 receptor. The following diagram illustrates the canonical G-protein coupled signaling pathway that is inhibited by D2 receptor antagonists.

Detailed Methodologies for Key Experiments

The following are generalized protocols that would need to be adapted for this compound.

Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats

-

Animals: Male Sprague-Dawley or Wistar rats (250-300g).

-

Housing: Group-housed with a 12-hour light/dark cycle, with ad libitum access to food and water. Acclimatize animals to the facility for at least one week and to the testing room for at least one hour before the experiment.

-

Apparatus: Open-field chambers equipped with photobeam arrays to automatically track locomotor activity.

-

Procedure:

-

Administer the vehicle or this compound at various doses (e.g., via i.p. injection).

-

After a predetermined pretreatment interval (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, s.c.).

-

Immediately place the rat in the open-field chamber and record locomotor activity for a set duration (e.g., 90 minutes).

-

-

Data Analysis: The primary endpoint is the total distance traveled or the number of photobeam breaks. Compare the activity of the drug-treated groups to the vehicle-treated, amphetamine-stimulated group. A significant reduction in locomotor activity suggests antipsychotic-like potential.

Protocol 2: Formulation and Administration

-

Vehicle Selection:

-

For aqueous solutions, sterile saline (0.9% NaCl) is preferred.

-

For compounds with low aqueous solubility, a suspension can be prepared. A common vehicle is 0.5% or 1% methylcellulose in sterile water. Alternatively, a solution can be made using a co-solvent system such as 5-10% DMSO or 10-20% Tween 80 in saline. It is critical to run a vehicle control group to ensure the vehicle itself does not have behavioral effects.

-

-

Preparation of this compound Solution/Suspension:

-

On the day of the experiment, weigh the required amount of this compound.

-

If preparing a suspension, gradually add the vehicle while triturating or vortexing to ensure a uniform suspension.

-

If preparing a solution, dissolve the compound in the chosen co-solvent first, then add the aqueous component.

-

-

Administration:

-

Intraperitoneal (i.p.): Gently restrain the rat and inject into the lower right quadrant of the abdomen, avoiding the cecum.

-

Subcutaneous (s.c.): Lift the skin on the back of the neck to form a tent and insert the needle into the subcutaneous space.

-

Oral (p.o.): Use a ball-tipped gavage needle to administer the solution directly into the stomach.

-

While specific in vivo data for this compound is not yet available, the information provided offers a comprehensive, generalized framework for researchers to design and conduct initial preclinical studies. The key to successful in vivo evaluation will be a systematic approach, beginning with thorough characterization of the compound's properties, followed by carefully designed dose-finding and efficacy studies in relevant animal models of psychosis. The provided protocols and dose ranges for other dopamine D2 receptor antagonists should serve as a valuable, albeit preliminary, guide for these future investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]

Application Notes and Protocols for Savoxepin Mesylate in Dopamine Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Savoxepin mesylate is a tetracyclic compound that has been investigated for its antipsychotic properties. Pharmacological studies have identified it as a potent dopamine D2 receptor antagonist.[1][2] Notably, it has demonstrated a degree of regional selectivity, with a preferential blockade of D2 receptors in the hippocampus compared to the striatum in preclinical models.[1] This application note provides an overview of the interaction of Savoxepin with dopamine D2 receptors and a detailed protocol for characterizing this interaction using in vitro radioligand binding assays. While specific in vitro binding affinity data (Kᵢ or IC₅₀ values) for Savoxepin is not widely published, this document outlines a comprehensive methodology to determine these critical parameters for Savoxepin or other novel compounds targeting the dopamine D2 receptor.

Dopamine Receptor Signaling Pathways

Dopamine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are broadly classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[3] Savoxepin primarily targets the D2 receptor, which belongs to the D2-like family. These receptors are typically coupled to inhibitory G proteins (Gαi/o). Upon activation by an agonist, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream effector proteins.

Quantitative Data for Savoxepin

| Dose of Savoxepin | Time Post-Administration | Striatal D2 Receptor Occupancy (%) in Putamen and Caudate Nucleus |

| 0.1 mg - 0.5 mg | 3 - 7 hours | 20 - 70% |

| 0.1 mg - 0.5 mg | 20 - 29 hours (Peak) | 40 - 75% |

| 0.25 mg | 24 - 36 hours (Peak) | 50 - 60% |

| 0.25 mg | 6 days | Disappeared |

Table 1: In Vivo Striatal Dopamine D2 Receptor Occupancy of Savoxepin in Humans.

Experimental Protocol: In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound, such as this compound, for the human dopamine D2 receptor. The assay is based on the principle of measuring the displacement of a specific radioligand from the receptor by the test compound.

Materials and Reagents:

-

Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (potent D2 receptor antagonists).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol or unlabeled Spiperone).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Cell harvester and liquid scintillation counter.

Experimental Workflow:

Procedure:

-

Preparation:

-

Thaw the frozen cell membranes expressing D2 receptors on ice.

-

Dilute the membranes in assay buffer to a final concentration that provides adequate signal-to-noise ratio (typically 5-20 µg of protein per well).

-

Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

-

Prepare the radioligand solution in assay buffer at a concentration close to its Kₑ (dissociation constant), which for [³H]-Spiperone is typically around 0.1-0.5 nM.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 100 µL of diluted membranes, and 50 µL of radioligand solution to designated wells.

-

Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM Haloperidol), 100 µL of diluted membranes, and 50 µL of radioligand solution to designated wells.

-

Competition Binding: Add 50 µL of each concentration of this compound, 100 µL of diluted membranes, and 50 µL of radioligand solution to the remaining wells.

-

Ensure all conditions are performed in triplicate.

-

-

Incubation:

-

Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Counting:

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

The data should form a sigmoidal curve.

-

-

Determine IC₅₀:

-

Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC₅₀ value (the concentration of Savoxepin that inhibits 50% of the specific binding of the radioligand).

-

-

Calculate Kᵢ:

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₑ is the dissociation constant of the radioligand for the D2 receptor.

-

-

The provided protocol offers a robust method for determining the in vitro binding affinity of this compound for the dopamine D2 receptor. This information is crucial for a comprehensive pharmacological characterization and can be correlated with in vivo data to better understand its mechanism of action and therapeutic potential. By following this detailed procedure, researchers can accurately quantify the interaction of novel compounds with dopamine receptors, aiding in the discovery and development of new therapeutics for a range of neurological and psychiatric disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efficacy and tolerability of a new antipsychotic compound (savoxepine): results of a pilot-study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Savoxepine: striatal dopamine-D2 receptor occupancy in human volunteers measured using positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Neurological Disorder Research

Topic: Utilizing Doxepin as a Representative Tricyclic Antidepressant for Neurological Disorder Research

Disclaimer: Initial searches for "Savoxepin mesylate" did not yield any matching results in scientific literature or drug databases. It is presumed that this may be a novel compound with limited public information, a misnomer, or a typographical error. Therefore, these application notes utilize Doxepin , a well-characterized tricyclic antidepressant with a broad range of applications in neurological disorder research, as a representative compound to illustrate the requested protocols and data presentation.

Introduction

Doxepin is a tricyclic antidepressant (TCA) used for the treatment of major depressive disorder, anxiety, and insomnia.[1] Its therapeutic effects are primarily attributed to its ability to inhibit the reuptake of serotonin and norepinephrine in the brain, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.[2] Additionally, Doxepin interacts with a variety of other receptors, including histamine, adrenergic, and muscarinic receptors, which contributes to its broad pharmacological profile and potential for diverse applications in neurological research.[1][3] These notes provide an overview of Doxepin's mechanism of action, key signaling pathways it modulates, and detailed protocols for its use in preclinical research models of neurological disorders.

Mechanism of Action

Doxepin's primary mechanism of action involves the blockade of serotonin (5-HT) and norepinephrine (NE) transporters, leading to an increase in the synaptic availability of these neurotransmitters.[1] It also exhibits potent antagonism at several other receptor sites, which contributes to both its therapeutic effects and side-effect profile. At very low doses, Doxepin acts as a highly selective antagonist of the histamine H1 receptor, which is responsible for its hypnotic effects.

Key Signaling Pathways

Recent research has indicated that Doxepin's neuroprotective effects may be mediated through the modulation of intracellular signaling pathways. One such pathway is the PI3K/AKT/mTOR pathway , which is crucial for cell survival, growth, and synaptic plasticity. Studies have shown that Doxepin can protect against β-amyloid-induced memory impairment by enhancing the expression of synaptic proteins like PSD-95 and synapsin 1 through the activation of this pathway. Furthermore, in response to stress, Doxepin has been shown to modulate the expression of genes involved in neuronal survival and apoptosis, such as the Bcl-2 family, and inflammatory markers like TNF-α.

Quantitative Data

Table 1: Receptor Binding Affinities of Doxepin

This table summarizes the binding affinities (Ki, nM) of Doxepin for various neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity.

| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference |

| Histamine H1 Receptor | 0.17 | |

| Serotonin Transporter (SERT) | 67 | |

| Norepinephrine Transporter (NET) | 360 | |

| Muscarinic Acetylcholine Receptors (M1-M5) | 1-10 | |

| α1-Adrenergic Receptor | 10-100 | |

| Serotonin 5-HT2A Receptor | 10-100 | |

| Serotonin 5-HT2C Receptor | 10-100 |

Table 2: Pharmacokinetic Properties of Doxepin

| Parameter | Value | Reference |

| Bioavailability | 13-45% (mean 29%) | |

| Protein Binding | 76% | |

| Metabolism | Hepatic (CYP2D6, CYP2C19) | |

| Elimination Half-life | Doxepin: 8-24 hours (mean 17 hours) | |

| Active Metabolite | Nordoxepin |

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of Doxepin for a specific receptor (e.g., histamine H1 receptor).

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [3H]pyrilamine for H1 receptor)

-

Doxepin hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., high concentration of a known ligand)

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of Doxepin in the assay buffer.

-

In a 96-well plate, add the cell membranes, radioligand, and either Doxepin dilution, assay buffer (for total binding), or non-specific binding control.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Harvest the membranes onto the filter plates using a cell harvester and wash with cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of Doxepin concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Forced Swim Test (FST) in Mice

The FST is a common behavioral test to screen for antidepressant activity.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Doxepin hydrochloride dissolved in saline

-

Vehicle control (saline)

-

Transparent cylindrical container (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

-

Video recording equipment

Procedure:

-

Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Administer Doxepin (e.g., 5, 10, 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

-

Gently place each mouse into the water-filled cylinder.

-

Record the behavior of the mouse for a 6-minute period.

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active movements, except for small motions necessary to keep the head above water.

-

After the test, remove the mice, dry them with a towel, and return them to their home cages.

-

Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the immobility time between the Doxepin-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

Doxepin serves as a valuable research tool for investigating the neurobiology of depression, anxiety, and other neurological disorders. Its polypharmacology allows for the exploration of multiple neurotransmitter systems and intracellular signaling pathways. The protocols and data presented here provide a framework for researchers to utilize Doxepin in their studies to further elucidate the mechanisms of neurological diseases and to screen for novel therapeutic agents.

References

Application Notes and Protocols: Loxapine as a Tool for Studying Dopaminergic Pathways

A Note on "Savoxepin Mesylate": The term "this compound" does not correspond to a widely recognized compound in scientific literature. It is likely a synonym, a novel derivative, or a potential misspelling of a compound from the dibenzoxazepine class. Given the structural and functional similarities, and its established use in neuroscience research, this document will focus on Loxapine , a prominent member of this class, as a representative tool for studying dopaminergic pathways. Relevant comparative data for the structurally related compound, Doxepin, is also included.

Introduction

Loxapine is a tricyclic antipsychotic agent belonging to the dibenzoxazepine class.[1] Its therapeutic effects in conditions like schizophrenia are primarily attributed to its interaction with dopamine and serotonin receptor systems.[1] Specifically, its potent antagonism of the dopamine D2 receptor makes it a valuable pharmacological tool for researchers investigating the role of dopaminergic pathways in normal physiology and in various neuropsychiatric disorders.[1][2] These pathways are crucial for regulating motor control, motivation, reward, and cognition.

This document provides detailed application notes and experimental protocols for utilizing loxapine to study dopaminergic systems.

Mechanism of Action

Loxapine's primary mechanism of action relevant to dopaminergic pathway research is its antagonist activity at dopamine receptors.[3] It exhibits a high affinity for the D2 dopamine receptor, and also interacts with other dopamine receptor subtypes, as well as serotonin (5-HT) receptors, which can indirectly modulate dopaminergic neurotransmission. The dual blockade of D2 and 5-HT2A receptors is a characteristic feature of many "atypical" antipsychotics, and loxapine's receptor binding profile places it in a position of interest for comparative studies.

Dopaminergic Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). Loxapine's interaction with these receptors, particularly as an antagonist at D2-like receptors, inhibits downstream signaling cascades.

Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Loxapine and Doxepin

| Receptor | Loxapine (Ki, nM) | Doxepin (Ki, nM) |

| Dopamine D1 | 21 - 65 | ~2,900 |

| Dopamine D2 | 11 - 20 | 32 - 130 |

| Dopamine D3 | >1000 | 56 |

| Dopamine D4 | 2 - 10 | 3.4 - 42 |

| Dopamine D5 | 60 | - |

| Serotonin 5-HT1A | >1000 | 205 |

| Serotonin 5-HT2A | 2 - 12 | 10 - 29 |

| Serotonin 5-HT2C | 45 | 19 |

| Histamine H1 | 2 - 6 | 0.09 - 0.25 |

| Adrenergic α1 | 10 - 40 | 12 - 38 |

| Muscarinic M1 | 100 - 200 | 25 - 95 |

Note: Ki values can vary between studies based on experimental conditions. The reuptake inhibition of dopamine by doxepin is very weak.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol determines the binding affinity of loxapine for dopamine D2 receptors in a competitive binding assay.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]-Spiperone (specific activity ~80-100 Ci/mmol).

-

Non-specific binding control: 10 µM Haloperidol.

-

Test compound: Loxapine.

-

96-well microplates, filtration apparatus, scintillation vials, and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-D2 cells.

-

Homogenize cells in ice-cold lysis buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

-

Determine protein concentration (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of loxapine concentrations.

-

Total Binding wells: Add assay buffer, a fixed concentration of [³H]-Spiperone (e.g., 0.5 nM), and membrane suspension.

-

Non-specific Binding (NSB) wells: Add 10 µM Haloperidol, [³H]-Spiperone, and membrane suspension.

-

Competition wells: Add serial dilutions of loxapine, [³H]-Spiperone, and membrane suspension.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Counting: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding wells.

-

Plot the percentage of specific binding against the log concentration of loxapine.

-

Use non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Functional cAMP Assay

This protocol measures the antagonist effect of loxapine on dopamine D2 receptor-mediated inhibition of cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human dopamine D2 receptor.

-

Assay Buffer: HBSS with 10 mM HEPES, pH 7.4.

-

Forskolin (adenylyl cyclase activator).

-

Dopamine.

-

Loxapine.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white, clear-bottom microplates.

Procedure:

-

Cell Plating: Seed the CHO-D2 cells into 384-well plates and incubate overnight.

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of loxapine or vehicle for a specified time.

-

Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.

-

Incubate for a defined period to allow for cAMP production.

-

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the loxapine concentration.

-

Determine the IC50 value, which represents the concentration of loxapine that reverses 50% of the dopamine-induced inhibition of cAMP production.

-

In Vivo Microdialysis

This protocol measures the effect of loxapine administration on extracellular dopamine levels in the rat brain.

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Artificial cerebrospinal fluid (aCSF).

-

Loxapine for injection.

-

HPLC system with electrochemical detection (ECD).

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

-

Allow the animal to recover for at least 24 hours.

-

-

Microdialysis:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

-

-

Drug Administration:

-

Administer loxapine via the desired route (e.g., subcutaneous or intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-injection.

-

-

Sample Analysis:

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

-

Data Analysis:

-

Express the dopamine concentrations as a percentage of the average baseline levels.

-

Plot the percent change in dopamine levels over time to visualize the effect of loxapine.

-

Behavioral Assays

To assess the functional consequences of dopamine receptor blockade by loxapine, various behavioral tests can be employed in rodents.

-

Catalepsy Test: This test measures the induction of a state of immobility, a classic behavioral correlate of D2 receptor antagonism. Rats are placed in an unusual posture (e.g., with forepaws on a raised bar), and the latency to correct the posture is measured.

-

Spontaneous Locomotor Activity: Loxapine's effect on dopamine-mediated motor activity can be assessed by measuring changes in spontaneous locomotion in an open-field arena.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating that is disrupted in schizophrenia and can be restored by antipsychotics. This test can be used to evaluate the potential therapeutic-like effects of loxapine.

-

Conditioned Avoidance Response (CAR): This test assesses the ability of a compound to block a learned avoidance response, a behavioral screen that predicts antipsychotic efficacy.

Conclusion

Loxapine is a versatile pharmacological tool for the investigation of dopaminergic pathways. Its well-characterized antagonist profile at dopamine D2 receptors, along with its interactions with other receptor systems, allows for a multifaceted approach to understanding the role of dopamine in health and disease. The protocols outlined in this document provide a framework for researchers to utilize loxapine effectively in their studies of the dopaminergic system.

References

Application Notes and Protocols for Savoxepine Mesylate in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Savoxepine mesylate, a tetracyclic compound investigated for its antipsychotic properties. This document details its mechanism of action, pharmacological profile, and offers standardized protocols for its evaluation in a drug discovery and development context.

Introduction